molecular formula C12H24O B1624185 2,2,8-Trimethylnonen-3-ol CAS No. 93882-22-5

2,2,8-Trimethylnonen-3-ol

Cat. No.: B1624185
CAS No.: 93882-22-5
M. Wt: 184.32 g/mol
InChI Key: PKDBKVJGYKPROI-LUAWRHEFSA-N
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Description

2,2,8-Trimethylnonen-3-ol is a branched unsaturated alcohol characterized by a nine-carbon chain (nonen) with a hydroxyl group at position 3 and methyl substituents at positions 2, 2, and 6. Its structure combines steric hindrance from the trimethyl groups with the reactivity of a terminal double bond (nonen) and a hydroxyl group.

Properties

CAS No.

93882-22-5

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(Z)-2,2,8-trimethylnon-3-en-3-ol

InChI

InChI=1S/C12H24O/c1-10(2)8-6-7-9-11(13)12(3,4)5/h9-10,13H,6-8H2,1-5H3/b11-9-

InChI Key

PKDBKVJGYKPROI-LUAWRHEFSA-N

SMILES

CC(C)CCCC=C(C(C)(C)C)O

Isomeric SMILES

CC(C)CCC/C=C(/C(C)(C)C)\O

Canonical SMILES

CC(C)CCCC=C(C(C)(C)C)O

Other CAS No.

93882-22-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,8-Trimethylnonen-3-ol can be synthesized through various organic synthesis methods. One common approach involves the reaction of appropriate alkenes with specific reagents under controlled conditions. For instance, the compound can be prepared by the hydroboration-oxidation of 2,2,8-trimethyl-1-nonene . The reaction typically involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 2,2,8-Trimethylnonen-3-ol often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation of specific alkenes or the use of advanced separation techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethylnonen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group (-OH) in 2,2,8-Trimethylnonen-3-ol can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Halogenated compounds, other substituted derivatives

Scientific Research Applications

2,2,8-Trimethylnonen-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,8-Trimethylnonen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with enzymes involved in oxidation-reduction reactions, influencing cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol

Key Differences :

  • Structure: This compound (CAS 25612-59-3) features a chromanol core (benzopyran ring) with a hydroxyl group at position 6 and a long-chain polyunsaturated substituent (4,8,12-trimethyltrideca-3,7,11-trienyl) . In contrast, 2,2,8-trimethylnonen-3-ol lacks aromaticity and has a simpler carbon backbone.
  • Functional Groups: The chromanol derivative contains a fused aromatic ring system, which enhances stability and UV absorption properties, whereas the target compound’s reactivity is dominated by its isolated hydroxyl and alkene groups.
  • The simpler structure of 2,2,8-trimethylnonen-3-ol may prioritize volatility and solubility, making it more suitable for industrial solvents or fragrances.
2,8,8-Trimethylnonane-2,7-diol

Key Differences :

  • nonen) .
  • Functional Groups: The diol’s dual hydroxyl groups increase polarity and hydrogen-bonding capacity, likely enhancing hydrophilicity compared to the mono-ol structure of 2,2,8-trimethylnonen-3-ol.
  • Applications : Diols are frequently used in polymer synthesis (e.g., polyesters or polyurethanes) or as crosslinking agents. The absence of a double bond in this compound reduces its reactivity toward addition reactions, unlike the target compound’s alkene functionality.

Comparative Data Table

Property 2,2,8-Trimethylnonen-3-ol 3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecatrienyl)-chromanol-6-ol 2,8,8-Trimethylnonane-2,7-diol
Molecular Formula C₁₂H₂₂O C₂₉H₄₂O₂ C₁₂H₂₄O₂
Functional Groups Hydroxyl, alkene Hydroxyl, chromanol ring, polyunsaturated chain Diol, branched alkyl
Key Structural Features Branched, unsaturated Aromatic ring, conjugated dienes Saturated, dual hydroxyls
Likely Applications Fragrance intermediates Antioxidants, pharmaceuticals Polymer synthesis
Reactivity Moderate (alkene + OH) High (aromatic stabilization, conjugated dienes) Low (saturated backbone)

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